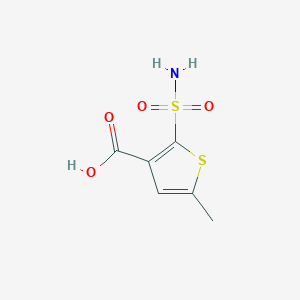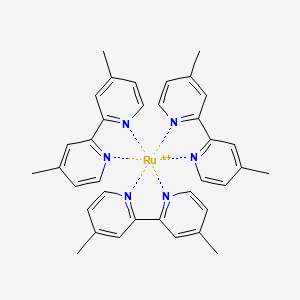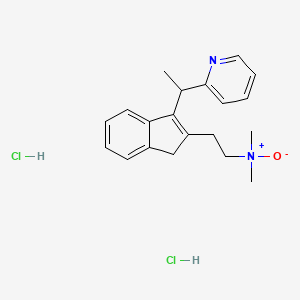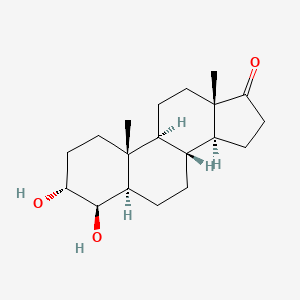
3alpha,4beta-Dihydroxy-5alpha-androstan-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3alpha,4beta-Dihydroxy-5alpha-androstan-17-one is a steroidal compound with the molecular formula C19H30O3 and a molecular weight of 306.44 g/mol . It is a derivative of androstan, characterized by the presence of hydroxyl groups at the 3alpha and 4beta positions and a ketone group at the 17 position. This compound is of interest due to its potential biological activities and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,4beta-Dihydroxy-5alpha-androstan-17-one can be achieved through the oxidation of 5alpha-3-androsten-17-one using hydrogen peroxide (H2O2) in formic acid. This reaction yields an epoxide intermediate, which, without isolation, is converted to this compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3alpha,4beta-Dihydroxy-5alpha-androstan-17-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ketone group at the 17 position can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto-4beta-hydroxy-5alpha-androstan-17-one.
Reduction: Formation of 3alpha,4beta-dihydroxy-5alpha-androstan-17-ol.
Substitution: Formation of 3alpha,4beta-dialkoxy-5alpha-androstan-17-one.
Aplicaciones Científicas De Investigación
3alpha,4beta-Dihydroxy-5alpha-androstan-17-one has several applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the study of steroidal compounds.
Biology: Investigated for its potential role in metabolic pathways and as a metabolite of testosterone.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the synthesis of other steroidal compounds and as an intermediate in pharmaceutical manufacturing
Mecanismo De Acción
The mechanism of action of 3alpha,4beta-Dihydroxy-5alpha-androstan-17-one involves its interaction with specific molecular targets and pathways. It acts as a modulator of the GABAA receptor, exhibiting neurosteroid activity. This interaction enhances the inhibitory effects of GABA, leading to potential anticonvulsant and anxiolytic effects . Additionally, it may influence androgenic pathways by acting as a weak androgen or as a metabolite in the biosynthesis of other androgens.
Comparación Con Compuestos Similares
Similar Compounds
Androsterone: 3alpha-hydroxy-5alpha-androstan-17-one, a weak androgen and neurosteroid.
Etiocholanolone: 3alpha-hydroxy-5beta-androstan-17-one, a metabolite of testosterone with immunostimulatory properties
Uniqueness
3alpha,4beta-Dihydroxy-5alpha-androstan-17-one is unique due to the presence of hydroxyl groups at both the 3alpha and 4beta positions, which may confer distinct biological activities compared to other similar compounds. Its specific configuration and functional groups make it a valuable compound for studying steroidal metabolism and potential therapeutic applications.
Propiedades
Fórmula molecular |
C19H30O3 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(3R,4R,5R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-15,17,20,22H,3-10H2,1-2H3/t11-,12-,13-,14-,15+,17+,18+,19-/m0/s1 |
Clave InChI |
RFMKWBMPDNCUNR-OIXWSJKVSA-N |
SMILES isomérico |
C[C@]12CC[C@H]([C@@H]([C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O)O |
SMILES canónico |
CC12CCC(C(C1CCC3C2CCC4(C3CCC4=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15290403.png)
![sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid](/img/structure/B15290405.png)
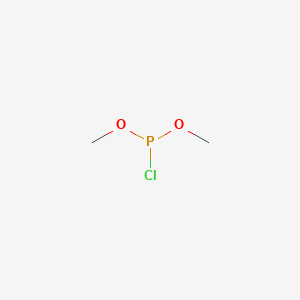
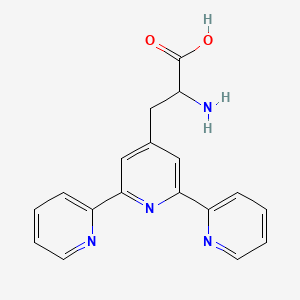

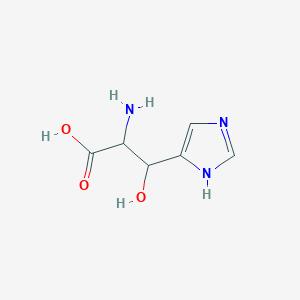
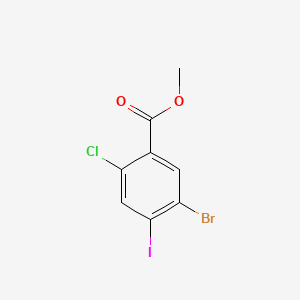

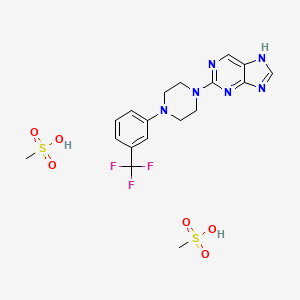

![5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one](/img/structure/B15290466.png)
